2-(4-Acetylpiperazin-1-yl)-4-aminopyrimidine-5-carboxylic acid
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Overview
Description
2-(4-Acetylpiperazin-1-yl)-4-aminopyrimidine-5-carboxylic acid is a complex organic compound that features a piperazine ring substituted with an acetyl group and a pyrimidine ring with an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylpiperazin-1-yl)-4-aminopyrimidine-5-carboxylic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization Reaction: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines.
Deprotection and Cyclization: Deprotection of the piperazines followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylpiperazin-1-yl)-4-aminopyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups on the piperazine or pyrimidine rings.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-(4-Acetylpiperazin-1-yl)-4-aminopyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Biological Research: The compound is studied for its potential to modulate neurotransmitter levels and enhance cognitive functions.
Industrial Applications: It can be used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(4-Acetylpiperazin-1-yl)-4-aminopyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar structure but different substituents.
4-Acetylpiperazin-1-yl)acetic acid: A related compound with a different functional group arrangement.
Uniqueness
2-(4-Acetylpiperazin-1-yl)-4-aminopyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor makes it particularly valuable in medicinal chemistry research.
Properties
CAS No. |
62122-79-6 |
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Molecular Formula |
C11H15N5O3 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-4-aminopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H15N5O3/c1-7(17)15-2-4-16(5-3-15)11-13-6-8(10(18)19)9(12)14-11/h6H,2-5H2,1H3,(H,18,19)(H2,12,13,14) |
InChI Key |
VZRTYDRSWZFMSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)O |
Origin of Product |
United States |
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